molecular formula C11H14N2 B3098594 1-(1-ethyl-1H-indol-5-yl)methanamine CAS No. 1339112-58-1

1-(1-ethyl-1H-indol-5-yl)methanamine

Cat. No.: B3098594
CAS No.: 1339112-58-1
M. Wt: 174.24 g/mol
InChI Key: FBUKXTJKDQTFEJ-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-indol-5-yl)methanamine is an indole-derived primary amine characterized by an ethyl substitution at the 1-position of the indole ring and a methanamine group at the 5-position. The ethyl group distinguishes it from common methyl-substituted indole derivatives, likely influencing lipophilicity, steric interactions, and metabolic stability.

Properties

IUPAC Name

(1-ethylindol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKXTJKDQTFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-ethyl-1H-indol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylindole with formaldehyde and ammonium chloride under acidic conditions to form the desired product. Another approach includes the use of reductive amination, where 1-ethylindole is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial production methods often involve optimizing these reactions for higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(1-Ethyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of 1-ethylindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethyl-1H-indol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-5-yl)methanamine involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, influencing biological processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The compound shares a core indole-methanamine structure with several derivatives, differing primarily in substituent type and position. Key analogs include:

Compound Name Substituents Molecular Weight CAS Number Key Features Reference
1-(1-Ethyl-1H-indol-5-yl)methanamine 1-Ethyl, 5-methanamine 188.25 (est.) N/A Ethyl group enhances lipophilicity -
(1-Methyl-1H-indol-5-yl)methanamine 1-Methyl, 5-methanamine 160.22 5192-03-0 High structural similarity (0.92)
2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine 1-Methyl, 3-ethylamine, 5-methoxy 218.28 2009-03-2 Methoxy group alters electronic properties
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine 1-Methyl, 3-ethylamine, 5-fluoro 206.24 910381-19-0 Fluorine enhances electronegativity
  • Ethyl vs.
  • Methoxy and Fluoro Substituents : Methoxy groups (e.g., in 5-methoxy derivatives) enhance hydrogen-bonding capacity, while fluorine atoms (e.g., 5-fluoro analogs) introduce electronegativity, affecting receptor-binding interactions .

Physicochemical Properties

  • Molecular Weight and Solubility: Ethyl-substituted indoles generally exhibit higher molecular weights and lower aqueous solubility than methyl analogs.
  • Crystallography : Hydrogen-bonding patterns (e.g., N–H···O or N–H···N interactions) in analogs like 1-(5-methyl-1H-indol-6-yl)ethan-1-one stabilize crystal structures, suggesting similar solid-state behavior for the target compound .

Pharmacological Activity

  • Serotonin Receptor Affinity : Analogs such as 1-(1-benzoylpiperidin-4-yl)methanamine derivatives show high affinity for 5-HT1A receptors, indicating that the methanamine moiety is critical for receptor interaction . The ethyl group in the target compound may modulate selectivity or binding kinetics.
  • Functional Assays : Methoxy and fluoro substitutions in related compounds (e.g., 5-methoxy- or 5-fluoro-indoles) are associated with enhanced activity in ERK1/2 phosphorylation and calcium mobilization assays .

Biological Activity

1-(1-ethyl-1H-indol-5-yl)methanamine is a compound belonging to the indole family, characterized by its unique substitution pattern. This compound is notable for its potential biological activities, particularly in the context of neurochemistry and medicinal applications. The indole structure is well-regarded in pharmacology due to its involvement in various biological pathways, including neurotransmission and receptor modulation.

Chemical Structure

The chemical formula of 1-(1-ethyl-1H-indol-5-yl)methanamine is C11H14N2C_{11}H_{14}N_{2}. The structure features an ethyl group attached to the nitrogen atom of the indole ring and a methanamine group at the 5-position, which may influence its pharmacological properties.

Biological Activity Overview

Indole derivatives, including 1-(1-ethyl-1H-indol-5-yl)methanamine, exhibit a range of biological activities. These compounds are known to interact with various neurotransmitter receptors, notably serotonin receptors, which are crucial in mood regulation and anxiety disorders. The unique substitution pattern of this compound may lead to distinct pharmacological profiles compared to other indole derivatives.

Research indicates that similar indole derivatives can act as agonists or antagonists at serotonin receptors (5-HT receptors), influencing neurochemical signaling pathways. This interaction is pivotal for understanding the compound's potential therapeutic effects.

Table 1: Comparative Analysis of Indole Derivatives

Compound NameStructure SimilarityUnique Features
Indole-3-acetic acidModeratePlant hormone involved in growth regulation
TryptamineHighNeurotransmitter and precursor to serotonin
SerotoninHighKey neurotransmitter involved in mood regulation
1-Methylindol-5-methanamineModerateMethyl substitution affects solubility and activity
N,N-Dimethylindol-3-methanamineModerateDimethylation alters interaction with receptors

The above table illustrates the structural similarities and unique features of compounds related to 1-(1-ethyl-1H-indol-5-yl)methanamine. The distinct ethyl substitution pattern at the nitrogen atom may lead to unique interactions with biological targets.

Synthesis and Pharmacological Evaluation

The synthesis of 1-(1-ethyl-1H-indol-5-yl)methanamine typically involves multi-step chemical reactions optimized for yield and purity. Techniques such as recrystallization or chromatography are often employed for purification.

Case Study: Neurochemical Interaction

A study focusing on the neurochemical interactions of indole derivatives revealed that compounds with similar structures could significantly affect serotonin receptor activity. This suggests that 1-(1-ethyl-1H-indol-5-yl)methanamine may also exhibit similar effects, warranting further investigation into its potential as a therapeutic agent for mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-ethyl-1H-indol-5-yl)methanamine
Reactant of Route 2
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1-(1-ethyl-1H-indol-5-yl)methanamine

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